

A Technical Guide to the Spectroscopic Data of 2-Amino-3,5-dibromobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-3,5-dibromotoluene

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dibromobenzaldehyde, a significant intermediate in pharmaceutical synthesis, notably in the production of Ambroxol.^{[1][2]} While the initial query specified **2-Amino-3,5-dibromotoluene**, the preponderance of scientific literature and chemical data points to 2-Amino-3,5-dibromobenzaldehyde as the compound of primary interest in research and development. This document will focus on the well-documented spectroscopic characteristics of the benzaldehyde derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, along with the relevant experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Amino-3,5-dibromobenzaldehyde, crucial for its structural elucidation and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H- α	~9.75	Singlet	-	Aldehyde (-CHO)
H-6	~7.90	Doublet	~2.5	Aromatic CH
H-4	~7.65	Doublet	~2.5	Aromatic CH
NH ₂	~5.90	Broad Singlet	-	Amino (-NH ₂)
Solvent: CDCl ₃ , Reference: TMS (0.00 ppm)[3]				

The downfield singlet at approximately 9.75 ppm is characteristic of a highly deshielded aldehyde proton.[3] The two doublets in the aromatic region are indicative of the two aromatic protons, with their meta-coupling constant of approximately 2.5 Hz confirming their 1,3-relationship on the benzene ring.[3] The broad singlet around 5.90 ppm is typical for the protons of an amino group.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.

Signal	Chemical Shift (δ , ppm)	Assignment
C- α	~190.5	Aldehyde Carbonyl (C=O)
C-2	-	Aromatic C-N
C-3	-	Aromatic C-Br
C-5	-	Aromatic C-Br
C-1, C-4, C-6	-	Aromatic CH and C-C
Solvent: CDCl ₃ [3]		

The signal at approximately 190.5 ppm is characteristic of an aldehyde carbonyl carbon.^[3] The remaining signals in the aromatic region correspond to the six carbons of the benzene ring. The chemical shifts of the carbons attached to bromine and nitrogen are influenced by the interplay of inductive and resonance effects.^[3]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wave Number (cm ⁻¹)	Assignment
3456, 3240	N-H stretching (Amino group)
1733	C=O stretching (Aldehyde)
1526, 1450	C=C stretching (Aromatic ring)
681	C-Br stretching
Technique: KBr Pellet or ATR-Neat ^[4] ^[5]	

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.^[3]

- **Sample Preparation:** The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.^[3]
- **¹H NMR Parameters:**
 - **Pulse Angle:** 30-45 degrees

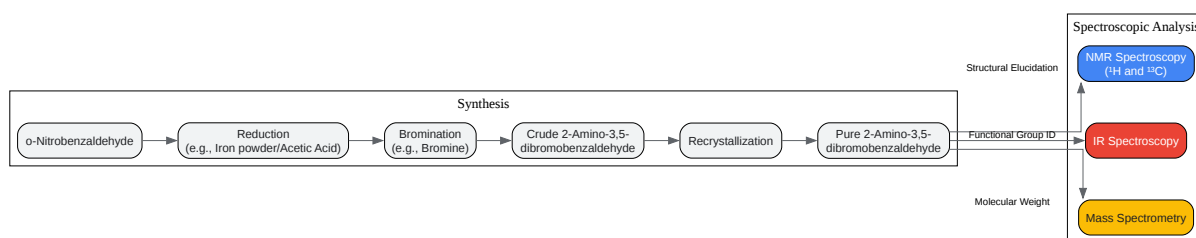
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- ^{13}C NMR Parameters:
 - Pulse Angle: 45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling.[\[3\]](#)

IR Spectroscopy

- FT-IR Spectroscopy: The IR spectra are typically recorded on an FT-IR spectrophotometer.[\[4\]](#)
 - Technique: The analysis can be performed using a KBr pellet or the Attenuated Total Reflectance (ATR) technique with a neat sample.[\[5\]](#)
 - Instrument: A common instrument used is the Bruker Tensor 27 FT-IR.[\[5\]](#)

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of 2-Amino-3,5-dibromobenzaldehyde.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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